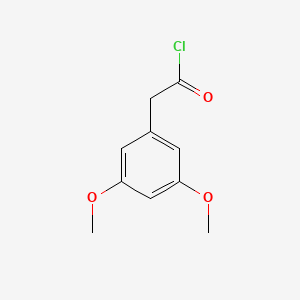

3,5-Dimethoxyphenylacetyl chloride

Description

Contextualization within the Class of Aromatic Acyl Chlorides in Organic Synthesis

Aromatic acyl chlorides, including 3,5-Dimethoxyphenylacetyl chloride, are a class of highly reactive organic compounds that serve as important intermediates in synthesis. allen.in Their reactivity stems from the presence of a carbonyl group bonded to a chlorine atom, which makes the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles. fiveable.me This characteristic makes them excellent acylating agents. iitk.ac.in

The primary utility of aromatic acyl chlorides in organic synthesis includes:

Esterification: They react readily with alcohols to form esters, often under mild conditions. fiveable.meiitk.ac.in

Amide Formation: Their reaction with amines is a fundamental method for synthesizing amides. fiveable.meiitk.ac.in This is a key step in the construction of peptides.

Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst, such as aluminum chloride, aromatic acyl chlorides can acylate aromatic rings to form ketones. allen.iniitk.ac.in

The general method for preparing acyl chlorides involves the reaction of a carboxylic acid with a chlorinating agent. iitk.ac.in Common reagents for this transformation include thionyl chloride (SOCl₂) and oxalyl chloride. fiveable.meorganic-chemistry.org For instance, the synthesis of the related (3,4-Dimethoxyphenyl)acetyl chloride is achieved by treating (3,4-dimethoxyphenyl)acetic acid with thionyl chloride. prepchem.com

Historical Perspectives on the Development and Study of Related Methoxyphenylacetyl Chlorides

The study of methoxyphenylacetyl chlorides is intertwined with the broader history of synthetic organic chemistry. The development of methods to synthesize these compounds has been driven by the need for specific building blocks in the creation of more complex molecules. For example, (3,4-Dimethoxyphenyl)acetyl chloride has been utilized as an intermediate in the synthesis of various compounds, including isomeric naphthalene (B1677914) sulphonyl derivatives. sigmaaldrich.com

The synthesis of different isomers of dimethoxyphenylacetyl chloride, such as the 2,5- and 3,4- substituted variants, highlights the efforts to control regiochemistry in aromatic substitution reactions. sigmaaldrich.comsigmaaldrich.com The preparation of these compounds typically starts from the corresponding dimethoxyphenylacetic acids, which are then converted to the more reactive acyl chlorides.

Early synthetic methods often focused on improving the efficiency and selectivity of the chlorination step. The use of reagents like thionyl chloride became standard practice for this conversion. prepchem.com The historical development also includes the synthesis of related compounds like 3,5-Dimethoxybenzyl chloride, which has been used in the preparation of precursors for natural products. chemicalbook.com The study of these related compounds provides a rich context for understanding the synthetic utility and academic interest in the broader family of methoxy-substituted phenylacetyl chlorides.

Structure

3D Structure

Properties

IUPAC Name |

2-(3,5-dimethoxyphenyl)acetyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-13-8-3-7(5-10(11)12)4-9(6-8)14-2/h3-4,6H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICUFRGNIOMCGHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CC(=O)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,5 Dimethoxyphenylacetyl Chloride: a Mechanistic and Methodological Review

Established Synthetic Routes from Carboxylic Acid Precursors

The conversion of (3,5-dimethoxyphenyl)acetic acid to 3,5-dimethoxyphenylacetyl chloride relies on well-established chlorinating agents that are standard in organic synthesis for forming acyl chlorides from carboxylic acids. csbsju.edulibretexts.org The two most prominent reagents for this purpose are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). csbsju.edumasterorganicchemistry.com

Thionyl chloride (SOCl₂) is a widely used and cost-effective reagent for the synthesis of acyl chlorides from carboxylic acids. masterorganicchemistry.comsciencemadness.org The reaction involves treating (3,5-dimethoxyphenyl)acetic acid with thionyl chloride, often at reflux temperatures. commonorganicchemistry.com The mechanism begins with the nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride. youtube.com This is followed by the elimination of a chloride ion and subsequent loss of a proton to form an intermediate. This intermediate then decomposes, driven by the formation of stable gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), to yield the final this compound. youtube.comchemguide.co.uk

A typical procedure involves the dropwise addition of thionyl chloride to a suspension of the carboxylic acid in an inert solvent like methylene (B1212753) chloride. prepchem.com The reaction mixture is then often heated to reflux to ensure completion. commonorganicchemistry.comprepchem.com

To enhance the reaction rate and allow for milder conditions, catalytic amounts of certain compounds can be added. A notable example is the use of a catalytic amount of N,N-dimethylformamide (DMF), which reacts with thionyl chloride to form a Vilsmeier-type reagent, a more potent chlorinating agent. nih.gov Another catalytic system involves the combination of thionyl chloride with 1,2,3-benzotriazole (BTA). The SOCl₂-BTA reagent has been shown to facilitate the chlorination of carboxylic acids under milder conditions, often at room temperature and in shorter reaction times, compared to using thionyl chloride alone. researchgate.net

Oxalyl chloride ((COCl)₂) is another highly effective reagent for converting carboxylic acids to their corresponding acyl chlorides. csbsju.edu It is often preferred for smaller-scale preparations or when milder reaction conditions are required, as it frequently works well at room temperature. sciencemadness.orgcommonorganicchemistry.com The key advantage of oxalyl chloride is that its byproducts—carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl)—are all gaseous, which simplifies the purification of the desired acyl chloride. csbsju.edu

The reaction is typically performed by adding oxalyl chloride to a solution of the carboxylic acid in a non-reactive solvent such as dichloromethane. commonorganicchemistry.com The mechanism is catalyzed by the addition of a catalytic amount of N,N-dimethylformamide (DMF). wikipedia.org DMF reacts with oxalyl chloride to form a chloromethylene(dimethyl)ammonium ion, which is the active chlorinating species in a catalytic cycle. wikipedia.org This active species reacts with the carboxylic acid to form the acyl chloride, regenerating the catalyst in the process.

The choice between thionyl chloride and oxalyl chloride often depends on the scale of the reaction, the sensitivity of the substrate, and the desired purity of the product. sciencemadness.orgreddit.com

| Reagent | Typical Conditions | Byproducts | Advantages | Disadvantages |

| Thionyl Chloride (SOCl₂) | Neat or in solvent (e.g., CH₂Cl₂, Toluene), often requires heating/reflux. commonorganicchemistry.comprepchem.com | SO₂ (gas), HCl (gas) chemguide.co.uk | Inexpensive, byproducts are gaseous. sciencemadness.orgreddit.com | Can require harsh conditions (reflux), excess reagent can be difficult to remove. sciencemadness.org |

| Oxalyl Chloride ((COCl)₂) | Inert solvent (e.g., CH₂Cl₂), often at room temperature with catalytic DMF. commonorganicchemistry.comwikipedia.org | CO (gas), CO₂ (gas), HCl (gas) csbsju.edu | Milder conditions, all byproducts are gaseous, simplifying workup. csbsju.edusciencemadness.org | More expensive than thionyl chloride. wikipedia.org |

Table 1. Comparison of Thionyl Chloride and Oxalyl Chloride for Acyl Chloride Synthesis.

For large-scale industrial processes, the lower cost of thionyl chloride makes it an attractive option. sciencemadness.org However, for laboratory-scale synthesis, particularly with sensitive or complex molecules, the milder conditions and cleaner reaction profile of oxalyl chloride with catalytic DMF are often advantageous. sciencemadness.orgcommonorganicchemistry.com The removal of excess thionyl chloride, which has a boiling point of 79 °C, can sometimes be more challenging than removing the more volatile oxalyl chloride (boiling point 63-64 °C). wikipedia.orgreddit.com

Advanced Methodological Variations and Optimization Strategies

Beyond the standard procedures, considerations for scalability and reaction optimization are crucial for the efficient synthesis of this compound and its analogues.

Scaling up the synthesis of this compound requires careful management of reaction parameters. The exothermic nature of the reaction and the evolution of corrosive HCl gas necessitate efficient heat transfer and gas scrubbing systems. For producing a library of analogues, staged reactions in parallel synthesis platforms can be employed. This involves setting up multiple reactions where the core precursor, (3,5-dimethoxyphenyl)acetic acid, is treated with the chlorinating agent, followed by the in-situ addition of various nucleophiles (alcohols, amines) to generate a diverse set of esters or amides. This approach avoids the isolation of the often moisture-sensitive acyl chloride intermediate.

The choice of solvent is critical. It must be inert to the highly reactive chlorinating agents and the acyl chloride product. Dichloromethane and toluene (B28343) are common choices. prepchem.comreddit.com The solvent must also be anhydrous, as acyl chlorides react vigorously with water to hydrolyze back to the carboxylic acid. chemguide.co.uk

While a strict inert atmosphere (like nitrogen or argon) is ideal to prevent any moisture from entering the reaction, it is not always strictly necessary for small-scale preparations as long as moisture ingress is carefully prevented using drying tubes or similar apparatus. reddit.com The primary concern is the exclusion of atmospheric water, which would consume the reagent and hydrolyze the product. csbsju.edureddit.com The reaction itself generates HCl gas, which can help to maintain a dry, acidic atmosphere over the reaction mixture. reddit.com

Reactivity Profiles and Mechanistic Investigations of 3,5 Dimethoxyphenylacetyl Chloride

Nucleophilic Acyl Substitution Reactions

3,5-Dimethoxyphenylacetyl chloride, as a derivative of a carboxylic acid, readily undergoes nucleophilic acyl substitution reactions. The chlorine atom serves as an effective leaving group, facilitating the attack of various nucleophiles on the electrophilic carbonyl carbon. This reactivity is central to the synthesis of a wide array of derivatives, including esters, thioesters, and amides.

Formation of Carboxylic Esters and Thioesters with Alcohols and Thiols

The reaction of this compound with alcohols or thiols provides a direct route to the corresponding carboxylic esters and thioesters. This transformation is a classic example of nucleophilic acyl substitution, where the oxygen of the alcohol or the sulfur of the thiol acts as the nucleophile. researchgate.netyoutube.comchemistrysteps.com The general mechanism involves the nucleophilic attack on the carbonyl carbon, leading to a tetrahedral intermediate. Subsequently, the chloride ion is eliminated, and the carbonyl group is reformed, yielding the final ester or thioester product. youtube.com

The synthesis of esters from acyl chlorides is a well-established and efficient method. youtube.com Similarly, thioesters can be synthesized through the acylation of thiols with acyl chlorides. researchgate.netorganic-chemistry.org These reactions are often carried out in the presence of a base, such as pyridine (B92270) or a tertiary amine, to neutralize the hydrogen chloride gas that is formed as a byproduct. fishersci.co.uk

Table 1: Synthesis of Esters and Thioesters from this compound This table is representative and for illustrative purposes.

| Nucleophile | Product | Reaction Conditions | Yield (%) |

|---|---|---|---|

| Ethanol | Ethyl 3,5-dimethoxyphenylacetate | Pyridine, 0 °C to rt | High |

| Isopropanol | Isopropyl 3,5-dimethoxyphenylacetate | Triethylamine (B128534), CH2Cl2, rt | Good |

| Benzyl alcohol | Benzyl 3,5-dimethoxyphenylacetate | DMAP, CH2Cl2, rt | Excellent |

| Ethanethiol | S-Ethyl 3,5-dimethoxyphenylthioate | Pyridine, CH2Cl2, 0 °C | High |

| Thiophenol | S-Phenyl 3,5-dimethoxyphenylthioate | Triethylamine, THF, rt | Good |

Amide Bond Formation with Amines (Primary, Secondary, and Tertiary)

The reaction between this compound and amines is a fundamental method for the formation of amide bonds. ucl.ac.uk This reaction, often referred to as amidation, is highly efficient and proceeds readily with primary and secondary amines. chemguide.co.uklibretexts.org The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride. chemguide.co.uk This initial addition is followed by the elimination of a chloride ion, resulting in the formation of the corresponding N-substituted amide. libretexts.orgchemguide.co.uk

The reaction is typically carried out in the presence of a base to scavenge the HCl produced. fishersci.co.uk In the case of primary and secondary amines, a second equivalent of the amine itself can act as the base. The reaction with tertiary amines can also occur, leading to the formation of a reactive acylammonium intermediate, which can then be used to acylate other nucleophiles. organic-chemistry.org

Table 2: Amide Bond Formation with this compound This table is representative and for illustrative purposes.

| Amine | Product | Reaction Conditions | Yield (%) |

|---|---|---|---|

| Ammonia | 2-(3,5-dimethoxyphenyl)acetamide | Concentrated aqueous ammonia | High |

| Methylamine (B109427) | N-Methyl-2-(3,5-dimethoxyphenyl)acetamide | Aqueous methylamine solution | High |

| Aniline | N-Phenyl-2-(3,5-dimethoxyphenyl)acetamide | Pyridine, Dichloromethane | Excellent |

| Diethylamine | N,N-Diethyl-2-(3,5-dimethoxyphenyl)acetamide | Triethylamine, THF | Good |

| Piperidine | 1-(2-(3,5-dimethoxyphenyl)acetyl)piperidine | Piperidine (2 equiv.), Ether | High |

Carbon-Carbon Bond Forming Reactions

Beyond nucleophilic substitution with heteroatoms, this compound is a valuable reagent for the construction of carbon-carbon bonds. These reactions expand the synthetic utility of this compound, enabling the formation of ketones and other carbon-based structures.

Acylation with Organometallic Reagents (e.g., Grignard reagents for Ketone Formation)

The reaction of acyl chlorides with organometallic reagents, such as Grignard reagents (RMgX), provides a powerful method for the formation of ketones. chemistrysteps.combyjus.com However, the high reactivity of Grignard reagents can lead to a secondary reaction where the initially formed ketone is attacked by a second equivalent of the Grignard reagent, ultimately yielding a tertiary alcohol. stackexchange.comyoutube.com

To selectively obtain the ketone, less reactive organometallic reagents are often employed. youtube.com For instance, organocuprates (Gilman reagents, R₂CuLi) are known to react with acyl chlorides to afford ketones without significant further reaction. chemistrysteps.comyoutube.com Another approach involves the use of organocadmium reagents (R₂Cd), which are also selective for ketone formation. byjus.com The use of 3,5-dimethoxyphenylmagnesium chloride, a Grignard reagent, has been documented. sigmaaldrich.com

Table 3: Ketone Formation from this compound This table is representative and for illustrative purposes.

| Organometallic Reagent | Product | Reaction Conditions |

|---|---|---|

| Methylmagnesium bromide (excess) | 1-(3,5-dimethoxyphenyl)-2-methylpropan-2-ol | Diethyl ether, then aqueous workup |

| Dimethylcuprate (Gilman reagent) | 1-(3,5-dimethoxyphenyl)propan-2-one | Diethyl ether, -78 °C |

| Phenylmagnesium bromide (1 equiv.) | 1-(3,5-dimethoxyphenyl)-2-phenylethanone | THF, low temperature |

| Diethylcadmium | 1-(3,5-dimethoxyphenyl)butan-2-one | Benzene (B151609), reflux |

Intramolecular Acylation and Cyclization Pathways

Under appropriate conditions, this compound can undergo intramolecular acylation, leading to the formation of cyclic ketones. This type of reaction is a form of the Friedel-Crafts acylation, where the aromatic ring of the 3,5-dimethoxyphenyl group acts as the nucleophile, attacking the electrophilic acyl chloride moiety. masterorganicchemistry.comsigmaaldrich.com The reaction is typically promoted by a Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.comchemguide.co.uk

The success of such intramolecular cyclizations depends on the chain length connecting the acyl chloride to the aromatic ring, with the formation of five- and six-membered rings being the most common. For this compound, an intramolecular reaction would lead to the formation of a five-membered ring, specifically an indanone derivative.

Condensation Reactions with Activated Methylene (B1212753) Compounds

This compound can participate in condensation reactions with compounds containing an activated methylene group (a CH₂ group flanked by two electron-withdrawing groups). researchgate.netorganic-chemistry.org These reactions, often carried out in the presence of a base, lead to the formation of new carbon-carbon bonds and can be used to synthesize a variety of more complex molecules, such as β-keto esters. organic-chemistry.org

The mechanism typically involves the deprotonation of the activated methylene compound by the base to form a carbanion (enolate). This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the this compound. Subsequent elimination of the chloride ion yields the condensation product. nih.gov Common activated methylene compounds include malonic esters, acetoacetic esters, and malononitrile. researchgate.netbeilstein-journals.org

Table 4: Condensation Reactions with Activated Methylene Compounds This table is representative and for illustrative purposes.

| Activated Methylene Compound | Base | Product |

|---|---|---|

| Diethyl malonate | Sodium ethoxide | Diethyl 2-(3,5-dimethoxyphenylacetyl)malonate |

| Ethyl acetoacetate | Sodium hydride | Ethyl 2-(3,5-dimethoxyphenylacetyl)-3-oxobutanoate |

| Malononitrile | Pyridine | 2-(3,5-dimethoxyphenylacetyl)malononitrile |

| 1,3-Cyclohexanedione | Potassium carbonate | 2-(2-(3,5-dimethoxyphenyl)acetyl)cyclohexane-1,3-dione |

Reduction Methodologies

The reduction of acyl chlorides is a fundamental transformation in organic synthesis, allowing for the preparation of aldehydes and primary alcohols. The outcome of the reduction of this compound is highly dependent on the choice of reducing agent and the reaction conditions.

The selective reduction of an acyl chloride to an aldehyde requires a mild and sterically hindered reducing agent to prevent over-reduction to the corresponding alcohol. A common and effective method for this transformation is the Rosenmund reduction, which utilizes a poisoned catalyst. However, alternative reagents have been developed for this purpose. One such reagent is lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H), which is less reactive than lithium aluminum hydride (LiAlH₄).

The reaction proceeds via a nucleophilic acyl substitution mechanism where a hydride ion attacks the electrophilic carbonyl carbon of the acyl chloride. The resulting tetrahedral intermediate then collapses, expelling the chloride ion to form the aldehyde. The bulkiness of the reducing agent prevents a second hydride addition to the newly formed aldehyde.

For this compound, the selective reduction would yield 3,5-dimethoxyphenylacetaldehyde. The general conditions for this type of transformation are summarized in the table below.

| Reagent | Solvent | Temperature | Product |

| LiAl(O-t-Bu)₃H | Tetrahydrofuran (THF) | -78 °C | 3,5-Dimethoxyphenylacetaldehyde |

| Rosenmund Catalyst (H₂, Pd/BaSO₄, quinoline) | Toluene (B28343) | Room Temperature | 3,5-Dimethoxyphenylacetaldehyde |

| This table presents representative conditions for the selective reduction of acyl chlorides to aldehydes. |

The complete reduction of this compound to its corresponding primary alcohol, 2-(3,5-dimethoxyphenyl)ethanol, can be achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). sigmaaldrich.com These reagents provide a source of hydride ions that readily attack the carbonyl carbon.

The mechanism involves two main steps. First, the acyl chloride is reduced to the intermediate aldehyde, as described previously. Since the aldehyde is also susceptible to reduction by these strong reducing agents, it is immediately converted to the corresponding primary alcohol. Typically, an excess of the reducing agent is used to ensure the reaction goes to completion. sigmaaldrich.com

The general reaction conditions for the reduction of an acyl chloride to an alcohol are outlined in the table below.

| Reagent | Solvent | Work-up | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | Aqueous acid | 2-(3,5-Dimethoxyphenyl)ethanol |

| Sodium Borohydride (NaBH₄) | Ethanol or Methanol (B129727) | Aqueous acid | 2-(3,5-Dimethoxyphenyl)ethanol |

| This table presents representative conditions for the reduction of acyl chlorides to primary alcohols. |

Influence of Methoxy (B1213986) Substituents on Aromatic Ring Activation and Reaction Selectivity

The two methoxy (-OCH₃) groups at the 3 and 5 positions of the phenyl ring in this compound have a profound influence on the molecule's reactivity, particularly in reactions involving the aromatic ring. Methoxy groups are strong activating groups in electrophilic aromatic substitution reactions. libretexts.org They are ortho-, para-directors due to their ability to donate electron density to the aromatic ring through resonance. libretexts.org

The oxygen atom of the methoxy group has lone pairs of electrons that can be delocalized into the π-system of the benzene ring. This increases the electron density at the ortho and para positions, making the ring more nucleophilic and thus more reactive towards electrophiles. libretexts.org In the case of this compound, the positions ortho and para to each methoxy group are activated. This means that positions 2, 4, and 6 of the aromatic ring are significantly more susceptible to electrophilic attack.

However, the acetyl chloride side chain is a deactivating group, which would direct incoming electrophiles to the meta position relative to its point of attachment. The combined electronic effects of the activating methoxy groups and the deactivating acetyl chloride group, along with steric considerations, will ultimately determine the regioselectivity of electrophilic aromatic substitution reactions on this molecule. The powerful activating effect of the two methoxy groups generally dominates, directing substitution to the positions activated by them.

Hydrolysis and Side Reaction Pathways

Acyl chlorides are highly reactive compounds that readily undergo hydrolysis in the presence of water to form the corresponding carboxylic acid. organic-chemistry.org In the case of this compound, hydrolysis yields 3,5-dimethoxyphenylacetic acid. This reaction is a nucleophilic acyl substitution where water acts as the nucleophile.

The mechanism involves the attack of the oxygen atom of a water molecule on the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling a chloride ion and a proton to give the carboxylic acid and hydrochloric acid. organic-chemistry.org This reaction is typically rapid and can occur even with atmospheric moisture.

| Reactant | Product | By-product |

| This compound | 3,5-Dimethoxyphenylacetic acid | Hydrochloric acid (HCl) |

| This table outlines the primary hydrolysis reaction of this compound. |

Potential side reactions can occur under certain conditions. For instance, in the presence of an alcohol, the acyl chloride can undergo alcoholysis to form an ester. If an amine is present, aminolysis will occur to produce an amide. In syntheses where this compound is used as a reagent, it is crucial to maintain anhydrous conditions to prevent the formation of the corresponding carboxylic acid as a major by-product. In some cases, particularly under forcing conditions or with certain catalysts, side reactions involving the aromatic ring may be observed, although the high reactivity of the acyl chloride function usually dominates.

Strategic Utility of 3,5 Dimethoxyphenylacetyl Chloride in Advanced Organic Synthesis

As a Versatile Building Block in Multistep Synthetic Sequences

3,5-Dimethoxyphenylacetyl chloride is a highly reactive acylating agent, prized in organic synthesis for its ability to introduce the 3,5-dimethoxyphenylacetyl group into a wide array of molecules. This moiety serves as a crucial structural element, leveraging the electron-rich nature of the dimethoxy-substituted benzene (B151609) ring and the reactive two-carbon chain to facilitate the construction of complex molecular architectures. Its utility is particularly evident in multistep sequences where precise and efficient bond formation is paramount.

Introduction of the 3,5-Dimethoxyphenylacetyl Moiety

The primary role of this compound is to act as an electrophile in acylation reactions. The chlorine atom is an excellent leaving group, making the acyl carbon highly susceptible to nucleophilic attack. This reactivity allows for the straightforward introduction of the 3,5-dimethoxyphenylacetyl unit onto molecules containing nucleophilic functional groups, such as alcohols (-OH) or amines (-NH2).

A prominent example of this is seen in the synthesis of macrocyclic lactones. In the total synthesis of (S)-(-)-di-O-methyl-M5032, the optically active alcohol, t-butyl (S)-5-hydroxy-2(E)-hexenoate, is esterified with this compound. rsc.org This key reaction is typically carried out in the presence of a base like pyridine (B92270), which neutralizes the HCl byproduct, and often with a catalyst such as 4-DMAP (4-Dimethylaminopyridine) to accelerate the reaction. rsc.org The result is the formation of a new ester bond, effectively coupling the two fragments.

Table 1: Key Esterification Reaction for Moiety Introduction

| Reactants | Reagents/Conditions | Product |

|---|

This esterification is a foundational step, setting the stage for subsequent intramolecular reactions to form the final complex structure. rsc.org

Construction of Diverse Carbon Frameworks

Beyond simple acylation, this compound is instrumental in building more elaborate carbon skeletons. It can be transformed into other functional groups that then participate in carbon-carbon bond-forming reactions. A common strategy involves converting the acetyl chloride into a ketone.

This is demonstrated in synthetic routes toward both polyketide and alkaloid-related structures. For instance, in the synthesis of (±)-pulvilloric acid, this compound is first converted into 1-(3,5-dimethoxyphenyl)heptan-2-one. rsc.org This transformation is typically achieved through reaction with an organometallic reagent, such as an organocadmium or organocuprate reagent, which replaces the chloride with an alkyl chain. A similar strategy was noted in work towards the core of Berkelic acid, where this compound was treated with n-C5H11MgCl and a copper iodide (CuI) catalyst to furnish the corresponding ketone. acs.org This ketone then becomes a key building block for the rest of the synthesis.

Role in Natural Product Total Synthesis and Analog Design

The 3,5-dimethoxyphenylacetyl moiety is a recurring structural motif in a variety of natural products, making its corresponding acetyl chloride a valuable starting material for total synthesis. Its presence provides a synthetically accessible handle for constructing complex polyketide, macrocyclic, and alkaloid scaffolds.

Synthesis of Polyketide-Derived Scaffolds (e.g., Tetracyclic Core of Berkelic Acid)

Berkelic acid is a novel spiroketal natural product with significant selective anticancer activity. acs.org Its complex tetracyclic core has been a target of synthetic chemists. In a biomimetic approach to this core, a key building block derived from 3,5-dimethoxyphenylacetic acid (the precursor to the chloride) is utilized. Although the synthesis proceeds through an acid-catalyzed condensation, related studies highlight a method to prepare a crucial ketone precursor directly from the acetyl chloride. acs.org

Table 2: Preparation of a Key Ketone Building Block

| Starting Material | Reagents | Product | Purpose in Synthesis |

|---|

The resulting ketone contains the necessary carbon framework which, in a subsequent acid-catalyzed condensation with another fragment (a ketal aldehyde), leads to the formation of the isochroman (B46142) structure and ultimately the complete tetracyclic spiroketal core of Berkelic acid. acs.orgnih.gov This demonstrates how the acetyl chloride serves as a precursor to a larger structural unit essential for the assembly of the natural product's core.

Construction of Macrocyclic Lactones (e.g., (S)-(-)-di-O-methyl-M5032)

The synthesis of the 10-membered macrocyclic lactone (S)-(-)-di-O-methyl-M5032 provides a clear and direct application of this compound. rsc.org This compound is a derivative of a naturally occurring inhibitor of cAMP-phosphodiesterase. rsc.org The synthesis hinges on an esterification reaction followed by an intramolecular acylation.

The process begins with the esterification of the chiral alcohol t-butyl (S)-5-hydroxy-2(E)-hexenoate with this compound to form an ester intermediate. rsc.orgresearchgate.net This intermediate contains both the aromatic portion and the aliphatic chain needed for the final structure. Treatment of this ester with a mixture of trifluoroacetic acid (TFA) and trifluoroacetic anhydride (B1165640) (TFAA) then prompts an intramolecular Friedel-Crafts-type acylation, where the terminal end of the acetyl group attacks the electron-rich aromatic ring to close the macrocycle, affording the target compound in a 21% yield for this final step. rsc.org

Intermediate in the Synthesis of Alkaloids and Related Nitrogenous Compounds (e.g., Pulvilloric Acid)

This compound also serves as a starting point for the synthesis of alkaloid-related compounds. Its role is exemplified in the synthesis of (±)-pulvilloric acid. rsc.org The synthesis commences with the conversion of the acetyl chloride into 1-(3,5-dimethoxyphenyl)heptan-2-one. rsc.org

This ketone is then subjected to a series of transformations:

Demethylation: The two methoxy (B1213986) groups on the phenyl ring are converted to hydroxyl groups.

Reduction: The ketone carbonyl group is reduced to a secondary alcohol using sodium borohydride (B1222165).

Carboxylation and Cyclization: Following carboxylation, the molecule is treated with ethyl orthoformate, which facilitates the final ring closure to yield (±)-pulvilloric acid. rsc.org

This synthetic pathway showcases the versatility of the initial building block, where the acetyl chloride is first elaborated into a more complex ketone that contains the core carbon skeleton, which is then chemically modified and cyclized to achieve the final natural product structure. rsc.org

Derivatization Strategies and Analytical Considerations for 3,5 Dimethoxyphenylacetyl Chloride and Its Derivatives

Acylation-Based Derivatization Protocols for Analytical Characterization

3,5-Dimethoxyphenylacetyl chloride serves as an acylating reagent, introducing the 3,5-dimethoxyphenylacetyl group to other molecules. This process, known as derivatization, is frequently employed to improve the analytical properties of target compounds, such as enhancing their volatility for gas chromatography or improving their ionization efficiency for mass spectrometry. nih.govgcms.cz

The primary application of acylation with this reagent is the derivatization of nucleophilic functional groups, particularly amines and phenols. nih.govmdpi.comnih.gov The reaction involves the nucleophilic attack of the amine or hydroxyl group on the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a stable amide or ester, respectively, and the elimination of hydrogen chloride (HCl). chemguide.co.uk To neutralize the HCl byproduct and drive the reaction to completion, a non-nucleophilic base, such as pyridine (B92270) or N,N-diisopropylethylamine (DIEA), is typically added to the reaction mixture. rsc.orgrsc.org

For example, in the analysis of biogenic amines or other primary and secondary amines in complex biological samples, derivatization is a critical step. sigmaaldrich.comnih.gov While specific protocols using this compound are not extensively detailed in the provided literature, a general procedure can be inferred. The analyte containing the amine group would be dissolved in an aprotic solvent, followed by the addition of this compound and a base. The mixture is often stirred at a controlled temperature (e.g., 0 °C to room temperature) to ensure complete reaction. rsc.org The resulting derivatized product, now a more stable and often more readily detectable amide, can then be analyzed using chromatographic and spectroscopic methods. nih.govnih.gov This approach is analogous to the widely used derivatization of amines with reagents like dansyl chloride or Fmoc-Cl to enhance detection. nih.govmdpi.com

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the identity and structure of this compound.

NMR spectroscopy provides detailed information about the hydrogen (¹H) and carbon (¹³C) atomic framework of the molecule.

¹H NMR: The proton NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons in the molecule. In a typical deuterated chloroform (B151607) (CDCl₃) solvent, the aromatic protons on the benzene (B151609) ring appear as multiplets or distinct singlets in the aromatic region. The two protons at the 2 and 6 positions are equivalent, as is the single proton at the 4 position. The six protons of the two equivalent methoxy (B1213986) (-OCH₃) groups produce a sharp singlet, while the two protons of the methylene (B1212753) (-CH₂-) group adjacent to the carbonyl group also yield a singlet. rsc.orgchemicalbook.comucla.edu

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the structure. Key signals include the carbonyl carbon of the acyl chloride, the carbons of the aromatic ring (with distinct signals for the methoxy-substituted, unsubstituted, and acyl-group-substituted carbons), the methoxy carbons, and the methylene carbon. ucla.edu

Table 1: Representative NMR Data for this compound

| Nucleus | Chemical Shift (δ) Range (ppm) | Description |

|---|---|---|

| ¹H NMR | ~ 6.4-6.5 | Aromatic protons |

| ~ 3.7-3.8 | Methoxy (–OCH₃) protons | |

| ~ 4.1-4.2 | Methylene (–CH₂–) protons | |

| ¹³C NMR | ~ 172-173 | Carbonyl carbon (C=O) |

| ~ 160-161 | Aromatic carbons (C-O) | |

| ~ 135-136 | Aromatic carbon (C-C=O) | |

| ~ 107-108 | Aromatic carbons (C-H) | |

| ~ 99-100 | Aromatic carbon (C-H) | |

| ~ 55-56 | Methoxy carbons (–OCH₃) | |

| ~ 51-52 | Methylene carbon (–CH₂) |

Note: Exact chemical shifts can vary depending on the solvent and spectrometer frequency. Data inferred from typical values for similar structures. chemicalbook.comucla.edusigmaaldrich.comcarlroth.comwashington.edu

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. libretexts.orglibretexts.org The IR spectrum of this compound is characterized by several key absorption bands. nist.gov

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| ~ 3000-3100 | C-H Stretch | Aromatic C-H | Medium-Weak |

| ~ 2850-3000 | C-H Stretch | Aliphatic C-H (methoxy, methylene) libretexts.org | Medium |

| ~ 1780-1815 | C=O Stretch | Acyl Chloride (C=O) pressbooks.pub | Strong, Sharp |

| ~ 1600 & ~1450-1500 | C=C Stretch | Aromatic Ring pressbooks.pub | Medium-Weak |

| ~ 1200-1300 & ~1050-1150 | C-O Stretch | Aryl Ether (Ar-O-C) libretexts.org | Strong |

Note: Data is based on typical frequency ranges for the specified functional groups and data from the NIST Chemistry WebBook. nist.gov

The most prominent feature is the very strong and sharp absorption band at a high wavenumber (typically >1780 cm⁻¹) characteristic of the carbonyl (C=O) stretch in an acyl chloride. pressbooks.pub Other significant bands include those for the aromatic C=C stretching, the aromatic and aliphatic C-H stretching, and the strong C-O stretching vibrations of the two aryl ether groups. libretexts.orgnist.gov

Mass spectrometry (MS) provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. chemguide.co.uk For this compound (Molecular Weight: 200.62 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z 200, along with an isotope peak at m/z 202 (M+2) with approximately one-third the intensity, which is characteristic of a compound containing one chlorine atom. nist.govlibretexts.org

The fragmentation of the molecular ion is predictable. Common fragmentation pathways include:

Loss of the chlorine radical (•Cl): This would result in a prominent acylium ion fragment [M-Cl]⁺ at m/z 165. This ion is often very stable and can be the base peak. chemguide.co.uktutorchase.com

Loss of a carbonyl group (CO): The acylium ion (m/z 165) can further lose a molecule of carbon monoxide, leading to a fragment [M-Cl-CO]⁺ at m/z 137, which corresponds to the 3,5-dimethoxybenzyl cation. msu.edu

Cleavage of methoxy groups: Fragmentation can also involve the loss of a methyl radical (•CH₃) or a methoxy group (•OCH₃) from the ring.

Chromatographic Techniques for Separation, Isolation, and Purity Assessment

Chromatographic methods are essential for separating the derivatized products from reaction mixtures and for assessing the purity of this compound itself.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds. gcms.cz While direct analysis of acyl chlorides by GC can be challenging due to their reactivity, GC-MS is exceptionally well-suited for analyzing the stable, volatile derivatives formed using this compound as a reagent. rsc.org

For instance, if a mixture of low-volatility amines is derivatized with this compound, the resulting amides will be more thermally stable and volatile, making them ideal for GC-MS analysis. gcms.czyoutube.com In a typical GC-MS analysis, the derivatized sample is injected into the GC, where the different amide derivatives are separated based on their boiling points and interactions with the chromatographic column. As each compound elutes from the column, it enters the mass spectrometer, which provides a mass spectrum for identification. researchgate.net

A relevant example is the analysis of 3,5-dimethoxyphenol, a related compound, in biological samples. For its determination, it is first derivatized to increase its volatility before being analyzed by GC-MS. nih.gov This same principle applies to analytes that have been derivatized with this compound. The resulting derivatives are designed to be amenable to GC separation and MS detection, allowing for sensitive and specific quantification. researchgate.netnih.gov The retention time from the gas chromatogram and the fragmentation pattern from the mass spectrum together provide a highly confident identification of the original analyte. nih.gov

High-Performance Liquid Chromatography (HPLC) for Product Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of reaction mixtures, intermediates, and final products in synthetic organic chemistry. For derivatives of this compound, HPLC provides a robust method for assessing purity, quantifying components, and resolving stereoisomers. Due to the high reactivity of the acyl chloride moiety, direct analysis by reversed-phase (RP) HPLC is challenging and generally avoided. The acyl chloride is highly susceptible to hydrolysis in the aqueous mobile phases typically used in RP-HPLC. americanpharmaceuticalreview.com Consequently, a common and necessary strategy is the derivatization of the acyl chloride into a more stable analyte prior to analysis. americanpharmaceuticalreview.com

A straightforward derivatization technique involves dissolving the this compound sample in an alcohol, such as methanol (B129727) or ethanol, to rapidly and quantitatively convert it to the corresponding stable methyl or ethyl ester. americanpharmaceuticalreview.com This resulting ester, for instance, methyl 3,5-dimethoxyphenylacetate, is significantly more stable and amenable to standard HPLC analysis.

Reversed-Phase HPLC for Achiral Analysis

For monitoring the progress of reactions and determining the purity of achiral products, reversed-phase HPLC is the most common approach. The separation is based on the differential partitioning of analytes between a nonpolar stationary phase and a polar mobile phase.

Stationary Phases: The most widely used stationary phases are based on silica (B1680970) particles chemically modified with alkyl chains. C18 (octadecyl) columns are the workhorse for separating a broad range of nonpolar to moderately polar compounds. orientjchem.org Columns with high-purity silica (Type B) are often preferred to minimize peak tailing caused by interactions with residual silanols. sigmaaldrich.com For separating polar analytes, polar-embedded or polar-endcapped columns can offer alternative selectivity.

Mobile Phases: Mobile phases typically consist of a mixture of water and a water-miscible organic solvent, most commonly acetonitrile (B52724) or methanol. sielc.com A buffer is often added to control the pH and ensure the consistent ionization state of any acidic or basic analytes. Phosphoric acid or formic acid are common choices. sielc.com Gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is frequently employed to resolve complex mixtures with varying polarities and to reduce analysis time. orientjchem.org

Detection: Given the presence of the aromatic ring in this compound and its derivatives, UV detection is the most straightforward and widely applicable detection method. The phenyl group provides a strong chromophore. americanpharmaceuticalreview.com The detection wavelength is typically set at or near the absorption maximum of the analyte to ensure high sensitivity. orientjchem.org

A summary of typical starting conditions for the RP-HPLC analysis of a derivatized compound like methyl 3,5-dimethoxyphenylacetate is presented below.

| Parameter | Condition |

| Column | Purospher® STAR, C18 (e.g., 250 mm x 4.6 mm, 5 µm) or equivalent high-purity silica C18 column. orientjchem.org |

| Mobile Phase A | Water with 0.1% Phosphoric Acid or 0.1% Formic Acid. sielc.com |

| Mobile Phase B | Acetonitrile. sielc.com |

| Gradient | A typical starting gradient could be 50-95% B over 15-20 minutes, followed by a hold and re-equilibration period. The gradient profile must be optimized for the specific separation. |

| Flow Rate | 1.0 mL/min. orientjchem.org |

| Temperature | Ambient or controlled (e.g., 30-40 °C) for improved reproducibility. |

| Detection | UV at an appropriate wavelength (e.g., 225 nm or 254 nm). orientjchem.orgnih.gov |

| Injection Volume | 5-20 µL. |

Chiral HPLC for Enantioselective Analysis

When this compound is reacted with a chiral nucleophile (e.g., a chiral alcohol or amine), a pair of diastereomers is formed. If the target molecule itself is chiral, resolving the enantiomers is crucial for pharmaceutical applications, as enantiomers often exhibit different pharmacological and toxicological profiles. nih.gov Chiral HPLC, utilizing a chiral stationary phase (CSP), is the premier technique for this purpose. nih.gov

Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) or amylose (B160209) coated onto a silica support, are exceptionally versatile and widely used for chiral separations. nih.govmdpi.com

Chiral Stationary Phases (CSPs): Columns based on cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate) are highly effective for resolving a broad range of chiral compounds. mdpi.comnih.govwindows.net The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the chiral selector on the stationary phase. The selection of the specific CSP often requires screening several different phases to find the one that provides the best enantioselectivity. sigmaaldrich.com

Mobile Phases in Chiral Separations: Chiral separations can be performed in normal-phase, reversed-phase, or polar organic modes. sigmaaldrich.com

Normal-Phase: Typically uses mixtures of alkanes (like n-hexane) and an alcohol (like isopropanol). nih.gov This mode is often the first choice for screening and can provide excellent selectivity.

Reversed-Phase: Uses aqueous-organic mobile phases, similar to achiral RP-HPLC. Columns like Chiralcel OD-RH are specifically designed for use in this mode. nih.gov

Polar Organic Mode: Employs polar organic solvents such as methanol, ethanol, or acetonitrile, sometimes with additives. sigmaaldrich.com

The choice of mobile phase and the addition of small amounts of acidic or basic modifiers (e.g., trifluoroacetic acid for acidic analytes, triethylamine (B128534) for basic analytes) can dramatically influence retention times and enantioselectivity. nih.gov

The table below outlines typical conditions for chiral HPLC separations, which would be applicable to chiral derivatives of 3,5-dimethoxyphenylacetic acid.

| Parameter | Normal-Phase Conditions | Reversed-Phase Conditions |

| Column | Cellulose or Amylose-based CSP, e.g., Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD) or Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD). nih.govwindows.net | CSP designed for RP conditions, e.g., Chiralcel® OD-RH. nih.gov |

| Mobile Phase | n-Hexane / Isopropanol mixtures (e.g., 90:10, 80:20 v/v). nih.gov An acidic or basic modifier (e.g., 0.1% TFA or DEA) may be added. | Acetonitrile / Water or Methanol / Water mixtures. A buffer (e.g., phosphate (B84403) or acetate) may be required. |

| Flow Rate | 0.5 - 1.0 mL/min. nih.gov | 0.5 - 1.0 mL/min. |

| Temperature | Ambient or controlled; lower temperatures sometimes improve resolution. | Ambient or controlled. |

| Detection | UV at an appropriate wavelength. nih.gov | UV at an appropriate wavelength. |

Computational Chemistry and Theoretical Studies on 3,5 Dimethoxyphenylacetyl Chloride

Molecular Modeling and Conformational Analysis of 3,5-Dimethoxyphenylacetyl Chloride and its Intermediates

There are no specific studies in the reviewed literature that focus on the molecular modeling and conformational analysis of this compound or its reaction intermediates. While computational methods are routinely used to investigate the conformational landscapes of flexible molecules, allowing for the identification of low-energy conformers and the analysis of steric and electronic effects that govern their shapes, such analyses for this compound have not been published.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions

Detailed quantum chemical calculations, such as Density Functional Theory (DFT), which are powerful tools for understanding the electronic structure and predicting the reactivity of molecules, have not been specifically reported for this compound. Such studies would typically provide insights into the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential. This information is crucial for predicting sites susceptible to nucleophilic or electrophilic attack. While general principles of organic chemistry allow for qualitative predictions, precise, quantitative data from DFT calculations for this compound are not available.

Elucidation of Reaction Pathways and Transition States in Complex Transformations

The elucidation of reaction pathways and the characterization of transition states for reactions involving this compound through computational means are not described in the current body of scientific literature. Theoretical chemistry plays a vital role in mapping out the energy profiles of chemical reactions, identifying key intermediates and the high-energy transition states that connect them. This level of detailed mechanistic investigation has not been applied to transformations involving this compound.

Predictive Simulations of Synthetic Outcomes and Stereochemical Control

There is no available research on the use of predictive simulations to forecast the outcomes of synthetic routes involving this compound or to understand the factors governing stereochemical control in its reactions. Computational simulations can be instrumental in optimizing reaction conditions and in designing synthetic strategies that favor the formation of a desired stereoisomer. However, the application of these predictive tools to this particular acyl chloride has not been documented.

Future Directions and Emerging Research Avenues for 3,5 Dimethoxyphenylacetyl Chloride Chemistry

Development of Novel Catalytic Approaches for Green and Sustainable Synthesis

The traditional synthesis of acyl chlorides, including 3,5-dimethoxyphenylacetyl chloride, often relies on stoichiometric chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride, which generate hazardous byproducts. wikipedia.orgchemguide.co.ukchemguide.co.uk The future of its synthesis lies in the development of greener and more sustainable catalytic methods.

A promising direction is the use of immobilized catalysts, which can be easily recovered and reused, thereby reducing waste and cost. google.com Research into solid-supported catalysts for the conversion of 3,5-dimethoxyphenylacetic acid to its corresponding acyl chloride could significantly improve the environmental footprint of its production. Furthermore, exploring catalytic systems that utilize less hazardous and more atom-economical chlorinating sources is a key area of future investigation. For instance, processes that can generate the acyl chloride in situ using a catalytic amount of a benign activating agent would be highly desirable. rsc.org The development of catalytic methods for the direct conversion of carboxylic acids to acyl chlorides using catalysts based on earth-abundant metals is another area ripe for exploration, moving away from more toxic or expensive reagents. google.com

Exploration of Chemo-, Regio-, and Stereoselective Transformations

While this compound is a potent acylating agent, controlling its reactivity to achieve high levels of selectivity in complex molecules presents an ongoing challenge and a significant opportunity for future research.

Chemoselectivity: In molecules with multiple nucleophilic sites, achieving selective acylation is crucial. Future studies will likely focus on developing catalytic systems that can differentiate between various functional groups, such as amines and alcohols, allowing for the precise modification of one site over another. libretexts.orgacs.org This could involve the use of tailored catalysts that modulate the reactivity of the acyl chloride or temporarily protect more reactive functional groups.

Regioselectivity: The regioselective acylation of aromatic and heteroaromatic compounds using this compound is a largely unexplored area. Drawing inspiration from recent advances in C-H activation, future research could devise palladium-catalyzed methods for the directed acylation of specific positions on a substrate. acs.orgnih.gov For instance, employing directing groups to guide the acylation to a particular carbon atom on a complex scaffold would open up new synthetic possibilities.

Stereoselectivity: The creation of chiral molecules is a cornerstone of modern drug discovery and materials science. A significant future direction for this compound chemistry is its use in enantioselective acylations. This can be achieved through the use of chiral catalysts, such as chiral N-heterocyclic carbenes (NHCs) or phosphines, which can mediate the transfer of the 3,5-dimethoxyphenylacetyl group to a racemic alcohol, effecting a kinetic resolution or a desymmetrization of a meso compound. researchgate.netacs.orgresearchgate.net The development of new, highly efficient and selective chiral catalysts for these transformations is a key research goal.

Integration into Flow Chemistry and Automated Synthetic Platforms

The transition from traditional batch synthesis to continuous flow and automated platforms offers numerous advantages, including enhanced safety, reproducibility, and the ability to rapidly screen and optimize reaction conditions. researchgate.netjustia.com

Flow Chemistry: The synthesis and subsequent reactions of this compound are well-suited for integration into continuous flow systems. Flow reactors can handle highly reactive intermediates like acyl chlorides with greater control over temperature and reaction time, minimizing the formation of byproducts. researchgate.netresearchgate.net Future research will focus on developing robust flow protocols for the on-demand generation and immediate use of this compound in subsequent transformations, avoiding the need for its isolation and storage. justia.com

Automated Synthesis: Automated synthesis platforms can accelerate the discovery of new reactions and the optimization of existing ones. bristol.ac.uk By employing robotic systems, researchers can rapidly screen a wide range of catalysts, solvents, and reaction parameters for reactions involving this compound. rsc.org This high-throughput approach can be used to build extensive libraries of compounds derived from this acyl chloride for biological screening or materials testing. bristol.ac.ukacs.org

Investigation of Undiscovered Reactivity Modes and Novel Reaction Architectures

Beyond its conventional role as an acylating agent, this compound possesses the potential for novel and undiscovered modes of reactivity.

A particularly exciting frontier is the generation of acyl radicals from acyl chlorides using photoredox catalysis. researchgate.net This approach could enable a host of new transformations, such as the addition of the 3,5-dimethoxyphenylacetyl group across double bonds in a regioselective manner that is complementary to traditional methods. researchgate.net The exploration of such radical-based reactions will undoubtedly uncover new synthetic strategies.

Furthermore, the participation of this compound in novel cyclization and cross-coupling reactions is an area with significant potential. For example, palladium-catalyzed annulation reactions with functionalized vinylstannanes could provide access to complex heterocyclic structures. nih.gov The discovery of new reaction architectures, where this compound acts as a key partner in multicomponent reactions, will lead to the efficient construction of diverse molecular scaffolds. nih.govacs.org

Synergistic Approaches: Combining Synthetic Methodologies with Computational Design

The integration of computational chemistry with experimental synthesis offers a powerful paradigm for accelerating discovery and deepening the understanding of chemical reactivity. nih.govquora.com

Reaction Prediction and Optimization: Computational tools, such as density functional theory (DFT), can be employed to model reaction pathways and predict the feasibility of new transformations involving this compound. sparkl.memdpi.com This can help in identifying promising reaction conditions and catalysts before extensive experimental work is undertaken. By simulating the interaction of the acyl chloride with different nucleophiles and catalysts, researchers can gain insights into the factors that control chemoselectivity, regioselectivity, and stereoselectivity. researchgate.net

Mechanism Elucidation: A synergistic approach combining experimental studies with computational modeling can provide a detailed understanding of reaction mechanisms. researchgate.netacs.org For instance, computational analysis can help to elucidate the structure of transient intermediates and transition states in catalytic cycles, explaining the observed reactivity and selectivity. This knowledge is invaluable for the rational design of improved catalysts and reaction conditions. The future of research on this compound will increasingly rely on this integrated approach to unlock its full synthetic potential. researchgate.net

Q & A

Q. What are the standard synthetic protocols for preparing 3,5-Dimethoxyphenylacetyl chloride and its derivatives?

this compound is typically synthesized via Friedel-Crafts acylation or nucleophilic substitution reactions. A common method involves reacting 3,5-dimethoxybenzaldehyde with chloroacetyl chloride in anhydrous conditions, using catalysts like AlCl₃ or FeCl₃. Purification is achieved through column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization from methylene chloride . Key parameters include temperature control (0–5°C for exothermic steps) and inert atmospheres to prevent hydrolysis.

Q. How can researchers ensure purity and structural fidelity during synthesis?

Purity is verified via HPLC (C18 column, mobile phase: acetonitrile/water) and thin-layer chromatography (TLC). Structural confirmation employs -NMR (δ 3.8 ppm for methoxy protons, δ 6.5–7.2 ppm for aromatic protons) and FT-IR (C=O stretch at ~1750 cm⁻¹, C-Cl at ~750 cm⁻¹). Mass spectrometry (ESI-MS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 229.07) .

Q. What solvents and reaction conditions are optimal for stability during storage?

The compound is moisture-sensitive; store under argon at –20°C in amber vials. Use anhydrous methylene chloride or THF as reaction solvents. Avoid protic solvents (e.g., methanol) to prevent acyl chloride hydrolysis .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular geometry for metal-porphyrin complexes derived from this compound?

Single-crystal X-ray diffraction (SCXRD) is critical. For example, tetrakis(3,5-dimethoxyphenyl)porphyrin complexes with Cu(II) or Ni(II) exhibit distinct unit cell parameters (e.g., Cu complex: space group P, a = 10.25 Å, b = 12.34 Å). Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL-2018/3 ensures accuracy. Displacement parameters (ADPs) reveal anisotropic thermal motion, aiding in distinguishing metal-ligand interactions .

Q. What methodologies address discrepancies in spectroscopic data across databases (e.g., NIST vs. PubChem)?

Calibrate instruments using certified reference materials (CRMs) from NIST. For IR spectra, compare experimental peaks (e.g., C=O stretch) with NIST’s gas-phase library. Cross-validate NMR shifts using computational tools (e.g., DFT calculations in Gaussian 16). Document deviations in solvent effects (e.g., DMSO vs. CDCl₃) and report with error margins .

Q. How can reaction stoichiometry and temperature be optimized for high-yield synthesis of this compound derivatives?

Design a Design of Experiments (DoE) approach. For example, vary molar ratios (1:1 to 1:1.2 acyl chloride:amine) and temperatures (20–60°C) in a Schlenk flask. Monitor via in-situ FT-IR for real-time reaction progress. Optimal conditions for methyl 2-{[(3,5-dimethoxyphenyl)methyl]amino}acetate hydrochloride synthesis: 1:1.05 ratio, 40°C, 12-hour reaction time (yield: 82–89%) .

Q. What strategies mitigate safety risks during large-scale synthesis?

Implement engineering controls: use jacketed reactors for temperature regulation and scrubbers for HCl gas neutralization. Personal protective equipment (PPE): acid-resistant gloves, face shields, and neoprene aprons. Emergency protocols: immediate rinsing with 0.1 M sodium bicarbonate for skin/eye exposure .

Q. How do electronic effects of methoxy groups influence reactivity in nucleophilic acyl substitution?

The electron-donating methoxy groups activate the aromatic ring, directing electrophiles to the para position. However, steric hindrance from 3,5-substitution slows reaction kinetics. Kinetic studies (e.g., using stopped-flow UV-Vis) show rate constants (k) 30% lower compared to mono-methoxy analogs. Computational modeling (M06-2X/6-311++G**) corroborates transition-state stabilization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.